4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Description
The compound “4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of benzo[1,4]thiazines, which includes the compound , can be achieved via the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal–organic framework catalysis . This reaction proceeds readily in the presence of lower catalyst concentration, at lower temperature, and under ligand-free conditions .Molecular Structure Analysis
The molecular structure of the compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by the addition of compound 1 to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications, given the known activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring . Additionally, the development of more efficient synthesis methods could also be a focus .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-2-23-14-6-4-13(5-7-14)20-11-15(10-19)24(21,22)17-8-3-12(18)9-16(17)20/h3-9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIBXRNYGZXPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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